1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazoloquinoline core structure. This core is substituted with a 3-chlorophenyl group at the 1-position and a 4-methylphenyl group at the 3-position. The 8-position of the core structure is also substituted with a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyrazoloquinoline), a chloro substituent, and methyl groups. These functional groups could influence the compound’s reactivity, stability, and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, while the chloro and methyl substituents could influence its polarity and solubility .Scientific Research Applications
Synthesis of Pyrazoloquinoline Derivatives
Pyrazolo[3,4-c]quinoline derivatives, including structures similar to 1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, have been synthesized through various chemical reactions. For instance, the synthesis involves reduction followed by thermal cyclization of specific precursors, leading to the formation of pyrazoloquinolones and their amino derivatives through subsequent reactions (Nagarajan & Shah, 1992).
Molecular and Supramolecular Structures
Studies on arylhydrazinium chlorides and chloroquinoline carbaldehydes have led to the formation of hydrazones and dihydro-1H-pyrazolo[3,4-b]quinolines, showcasing a range of molecular and supramolecular structures. These compounds exhibit interesting hydrogen bonding and π-π stacking interactions, contributing to their potential biological activities (Kumara et al., 2016).
Optical and Electronic Properties
Optical Absorption and Fluorescence
The optical absorption and fluorescence spectra of methyl derivatives of annulated analogues of azafluoranthene and azulene dyes, related to pyrazoloquinoline derivatives, have been explored. These studies highlight significant shifts in absorption and fluorescence bands depending on the solvent polarity, indicating potential applications in luminescent or electroluminescent devices (Danel et al., 2010).
Optical Properties Analysis
Research on 4-aryl-1H-pyrazolo[3,4-b]quinolines has investigated their solution absorption and emission spectra across various solvents. This analysis aids in understanding the effects of molecular substitutions on their optical properties, potentially guiding the design of optical materials and sensors (Khachatryan et al., 2006).
Applications in Material Science
Corrosion Inhibition
Quinoxaline derivatives, related to pyrazoloquinoline compounds, have been evaluated as corrosion inhibitors for mild steel in acidic media. Their effectiveness, confirmed through various analytical techniques, underscores the potential of such heterocyclic compounds in protecting metals against corrosion (Saraswat & Yadav, 2020).
Mechanism of Action
Target of Action
The primary targets of the compound 1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline are currently unknown. The compound belongs to the class of pyrazole-bearing compounds, which are known for their diverse pharmacological effects .
Mode of Action
Pyrazole-bearing compounds are known to exhibit potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .
Pharmacokinetics
The compound’s cas number is 55432-10-5 and its linear formula is c17h15cln2o .
Result of Action
Some pyrazole derivatives have shown superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin b deoxycholate .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is widely used in the synthesis of such compounds, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Future Directions
Properties
IUPAC Name |
1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3/c1-15-6-9-17(10-7-15)23-21-14-26-22-11-8-16(2)12-20(22)24(21)28(27-23)19-5-3-4-18(25)13-19/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOZKBXKLYMIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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